N-(2,4-Dichlorophenyl)-12-oxo-12H-quino[2,1-b]quinazoline-5-carboxamide
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Overview
Description
12H-Quino[2,1-b]quinazoline-5-carboxamide,N-(2,4-dichlorophenyl)-12-oxo- is a complex heterocyclic compound that belongs to the quinazoline family Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12H-Quino[2,1-b]quinazoline-5-carboxamide,N-(2,4-dichlorophenyl)-12-oxo- typically involves multi-step reactions starting from readily available precursors. Common synthetic routes include:
Aza-Diels-Alder Reaction: This method involves the coupling of an imine with an electron-rich alkene to form the quinazoline core.
Microwave-Assisted Reaction: This technique accelerates the reaction process and improves yields by using microwave irradiation.
Metal-Mediated Reaction: Transition metals such as palladium or copper are used as catalysts to facilitate the formation of the quinazoline ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
12H-Quino[2,1-b]quinazoline-5-carboxamide,N-(2,4-dichlorophenyl)-12-oxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the quinazoline ring to its dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinazoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include quinazoline N-oxides, dihydroquinazolines, and various substituted quinazolines .
Scientific Research Applications
12H-Quino[2,1-b]quinazoline-5-carboxamide,N-(2,4-dichlorophenyl)-12-oxo- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 12H-Quino[2,1-b]quinazoline-5-carboxamide,N-(2,4-dichlorophenyl)-12-oxo- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and receptors, leading to its therapeutic effects. For example, it may inhibit tyrosine kinases, which are involved in cell signaling pathways related to cancer progression .
Comparison with Similar Compounds
Similar Compounds
Quinazolinones: These are oxidized derivatives of quinazolines and exhibit a wide range of biological activities.
Uniqueness
12H-Quino[2,1-b]quinazoline-5-carboxamide,N-(2,4-dichlorophenyl)-12-oxo- stands out due to its unique structural features, which confer distinct biological activities and potential therapeutic applications. Its ability to undergo various chemical reactions and form diverse derivatives further enhances its versatility in scientific research and industrial applications .
Properties
CAS No. |
137522-72-6 |
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Molecular Formula |
C23H13Cl2N3O2 |
Molecular Weight |
434.3 g/mol |
IUPAC Name |
N-(2,4-dichlorophenyl)-12-oxoquinolino[2,1-b]quinazoline-5-carboxamide |
InChI |
InChI=1S/C23H13Cl2N3O2/c24-13-9-10-19(17(25)11-13)27-22(29)16-12-21-26-18-7-3-1-6-15(18)23(30)28(21)20-8-4-2-5-14(16)20/h1-12H,(H,27,29) |
InChI Key |
FTVSDYFQWMGMNN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N3C4=CC=CC=C4C(=CC3=N2)C(=O)NC5=C(C=C(C=C5)Cl)Cl |
Origin of Product |
United States |
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